![molecular formula C7H18N2S B14415337 4-[(3-Aminopropyl)sulfanyl]butan-1-amine CAS No. 86108-46-5](/img/structure/B14415337.png)
4-[(3-Aminopropyl)sulfanyl]butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Aminopropyl)sulfanyl]butan-1-amine is an organic compound that belongs to the class of amines It features a sulfanyl group attached to a butan-1-amine backbone, with an additional aminopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Aminopropyl)sulfanyl]butan-1-amine typically involves the reaction of 3-aminopropylamine with 1-chlorobutane in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-[(3-Aminopropyl)sulfanyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the reactants used.
科学的研究の応用
4-[(3-Aminopropyl)sulfanyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(3-Aminopropyl)sulfanyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
類似化合物との比較
Similar Compounds
3-Aminopropylamine: A simpler amine with similar functional groups.
Butan-1-amine: Lacks the sulfanyl and aminopropyl groups.
4-[(3-Aminopropyl)sulfanyl]butan-2-amine: A structural isomer with a different position of the amine group.
Uniqueness
4-[(3-Aminopropyl)sulfanyl]butan-1-amine is unique due to the presence of both sulfanyl and aminopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
86108-46-5 |
|---|---|
分子式 |
C7H18N2S |
分子量 |
162.30 g/mol |
IUPAC名 |
4-(3-aminopropylsulfanyl)butan-1-amine |
InChI |
InChI=1S/C7H18N2S/c8-4-1-2-6-10-7-3-5-9/h1-9H2 |
InChIキー |
UHGRVODUKSZAKV-UHFFFAOYSA-N |
正規SMILES |
C(CCSCCCN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)
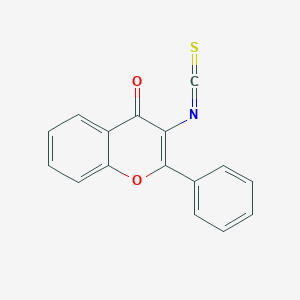

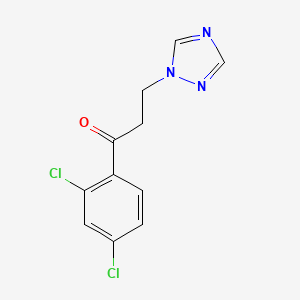
diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)
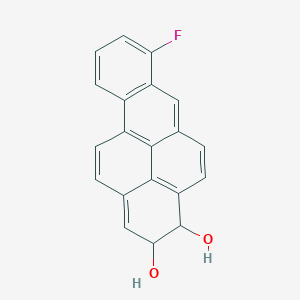

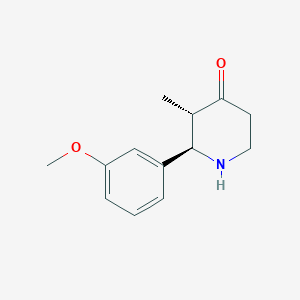
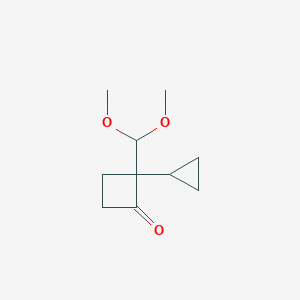
![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)




